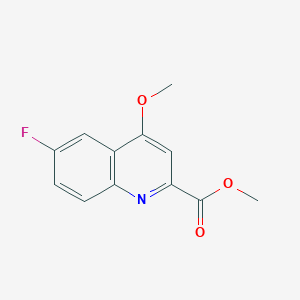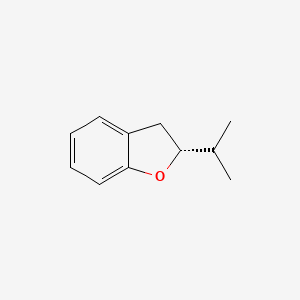
(R)-2-Isopropyl-2,3-dihydrobenzofuran
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-2-Isopropyl-2,3-dihydrobenzofuran is a chiral compound belonging to the benzofuran family Benzofurans are heterocyclic compounds containing fused benzene and furan rings The ®-2-Isopropyl-2,3-dihydrobenzofuran is characterized by the presence of an isopropyl group at the second position and a hydrogenated furan ring, making it a dihydrobenzofuran derivative
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-Isopropyl-2,3-dihydrobenzofuran can be achieved through several synthetic routes. One common method involves the cyclization of an appropriate precursor, such as 2-isopropylphenol, using an acid catalyst. The reaction conditions typically include:
Catalyst: Acidic catalysts like sulfuric acid or hydrochloric acid.
Temperature: Elevated temperatures around 100-150°C.
Solvent: Solvents like toluene or dichloromethane.
Another method involves the reduction of 2-isopropylbenzofuran using hydrogenation techniques. This process requires:
Catalyst: Palladium on carbon (Pd/C) or platinum oxide (PtO2).
Hydrogen Source: Molecular hydrogen (H2).
Temperature and Pressure: Moderate temperatures (25-50°C) and pressures (1-5 atm).
Industrial Production Methods
Industrial production of ®-2-Isopropyl-2,3-dihydrobenzofuran may involve large-scale hydrogenation processes using continuous flow reactors. These reactors allow for precise control over reaction conditions, ensuring high yields and purity. The use of recyclable catalysts and green solvents is also emphasized to minimize environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
®-2-Isopropyl-2,3-dihydrobenzofuran undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can further hydrogenate the furan ring, converting it into a fully saturated ring system.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the benzene ring, such as halogens, nitro groups, or alkyl groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Molecular hydrogen (H2) with catalysts like Pd/C or PtO2.
Substitution Reagents: Halogens (Cl2, Br2), nitrating agents (HNO3), alkylating agents (R-X).
Major Products
Oxidation Products: Ketones, aldehydes.
Reduction Products: Fully saturated ring systems.
Substitution Products: Halogenated, nitrated, or alkylated derivatives.
Applications De Recherche Scientifique
®-2-Isopropyl-2,3-dihydrobenzofuran has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential lead compound in drug discovery, particularly for its chiral properties which can lead to enantioselective interactions with biological targets.
Industry: Utilized in the synthesis of specialty chemicals and materials, including polymers and resins.
Mécanisme D'action
The mechanism of action of ®-2-Isopropyl-2,3-dihydrobenzofuran involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. For example, it could inhibit or activate enzymes involved in metabolic pathways, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and the biological context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Isopropylbenzofuran: Lacks the hydrogenation of the furan ring.
2-Methyl-2,3-dihydrobenzofuran: Contains a methyl group instead of an isopropyl group.
2-Ethyl-2,3-dihydrobenzofuran: Contains an ethyl group instead of an isopropyl group.
Uniqueness
®-2-Isopropyl-2,3-dihydrobenzofuran is unique due to its chiral nature and the presence of the isopropyl group, which can influence its chemical reactivity and biological activity. The hydrogenation of the furan ring also imparts distinct properties compared to non-hydrogenated benzofurans.
Propriétés
Formule moléculaire |
C11H14O |
|---|---|
Poids moléculaire |
162.23 g/mol |
Nom IUPAC |
(2R)-2-propan-2-yl-2,3-dihydro-1-benzofuran |
InChI |
InChI=1S/C11H14O/c1-8(2)11-7-9-5-3-4-6-10(9)12-11/h3-6,8,11H,7H2,1-2H3/t11-/m1/s1 |
Clé InChI |
QKFFZNPEDJETGC-LLVKDONJSA-N |
SMILES isomérique |
CC(C)[C@H]1CC2=CC=CC=C2O1 |
SMILES canonique |
CC(C)C1CC2=CC=CC=C2O1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


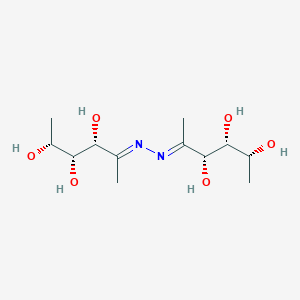
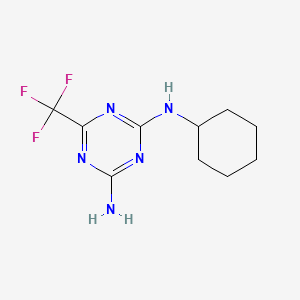
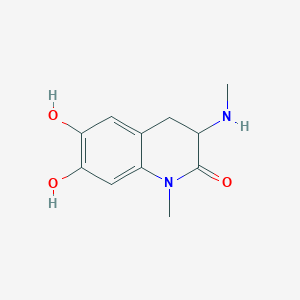
![1-Methoxy-1H-imidazo[1,2-b]pyrazol-7-amine](/img/structure/B12868187.png)
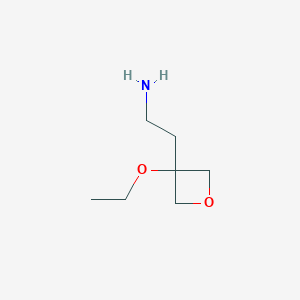
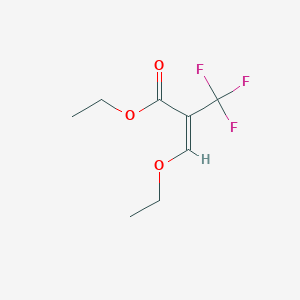
![2-(2-Aminobenzo[d]oxazol-5-yl)-2-hydroxyacetic acid](/img/structure/B12868211.png)
![2,3-dihydro-1H-pyrrolo[3,2-c]pyridine-7-carboxamide](/img/structure/B12868217.png)

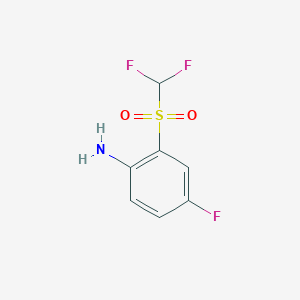
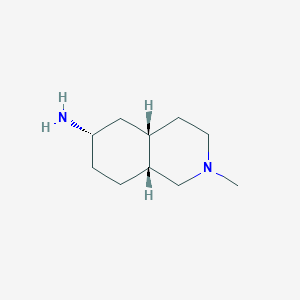

![tert-Butyl (2-methylbenzo[d]oxazol-4-yl)carbamate](/img/structure/B12868259.png)
